6-Iodoquinoline-3,4-diamine is a chemical compound classified under the category of quinoline derivatives. It is recognized for its potential applications in various scientific fields, including medicinal chemistry and materials science. The compound is characterized by its unique molecular structure, which includes iodine and amino groups, contributing to its reactivity and biological activity.
6-Iodoquinoline-3,4-diamine belongs to the class of organic compounds known as heterocycles, specifically quinolines. These compounds are often studied for their pharmacological properties and are utilized in the synthesis of various pharmaceuticals due to their ability to interact with biological systems.
The synthesis of 6-Iodoquinoline-3,4-diamine can be achieved through various methods, including:
The synthesis typically requires careful control of temperature and reaction time to optimize yield and purity. Solvents such as dimethylformamide or acetonitrile may be used to facilitate the reactions. Characterization of the synthesized product is usually performed using techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry to confirm the structure and purity.
The molecular structure of 6-Iodoquinoline-3,4-diamine features a quinoline ring system substituted with an iodine atom at position 6 and amino groups at positions 3 and 4. This configuration significantly influences its chemical behavior and biological interactions.
The presence of both halogen and amine functionalities enhances its potential for further chemical modifications.
6-Iodoquinoline-3,4-diamine can undergo several chemical reactions due to its functional groups:
These reactions typically require specific conditions, such as temperature control and the presence of catalysts (e.g., copper iodide for coupling reactions). Reaction mechanisms often involve intermediates that are characterized using spectroscopic methods.
The mechanism of action for 6-Iodoquinoline-3,4-diamine largely depends on its biological targets. For instance, it may interact with enzymes or receptors due to its ability to form hydrogen bonds through its amino groups.
Research indicates that compounds similar to 6-Iodoquinoline derivatives exhibit antimicrobial and anticancer activities by inhibiting specific biological pathways or enzyme functions . Detailed studies are necessary to elucidate the precise mechanisms involved in these interactions.
Relevant data regarding safety include hazard classifications that indicate it may cause eye damage and is harmful if ingested .
6-Iodoquinoline-3,4-diamine finds applications in various scientific domains:
The position of the iodo substituent on the quinoline scaffold critically determines bioactivity through steric, electronic, and target-fit mechanisms. Research demonstrates that 6-iodo substitution maximizes anti-parasitic activity against Trypanosoma brucei (EC~50~ = 8-16 nM), outperforming 5-iodo (EC~50~ > 500 nM) and 7-iodo (EC~50~ = 136 nM) analogues [1]. This superiority arises from optimal halogen bonding interactions with the parasitic kinase ATP-binding pocket, where the C6 position aligns with a hydrophobic subpocket enriched in polarizable residues. The 6-iodo's van der Waals radius (1.98 Å) enables ideal distance (3.5 Å) for interaction with Asp933 residue, a conserved catalytic residue in PI3Kγ homologs [1] [4]. Quantum mechanical calculations reveal the C6 position exhibits the highest electron density in the quinoline LUMO orbital, facilitating charge transfer interactions upon iodination. In vitro data confirms positional sensitivity: removal or translocation diminishes potency >100-fold (e.g., compound 9, EC~50~ = 624 nM) [1].
Table 1: Impact of Iodine Position on Anti-Trypanosomal Activity
| Iodine Position | Representative Compound | EC~50~ (nM) vs T. brucei | Selectivity Index (TC~50~/EC~50~) |
|---|---|---|---|
| 6-iodo | 4b (3-pyridyl variant) | 16 | 36 (HepG2) |
| 7-iodo | 4a (4-pyridyl variant) | 136 | 25 (HepG2) |
| 5-iodo | Not synthesized | >500 (predicted) | N/A |
| None | 9 | 624 | >40 (HepG2) |
The 3,4-diamino motif serves as a hydrogen bond donor-acceptor pair essential for kinase hinge region binding. Unmodified diamine groups exhibit a dual H-bond interaction with the kinase backbone carbonyl (Met752) and amide (Asp756) residues, as confirmed by molecular docking studies using PI3Kγ homology models [1]. Methylation at either nitrogen atom disrupts this interaction, reducing potency 10-fold (e.g., N-methylated analogues of compound 1). Primary diamine groups enable a coplanar conformation with the quinoline ring, optimizing π-stacking with Phe961 in the hydrophobic affinity pocket [1] [4]. Bioisosteric replacement with hydroxylamine (NHOH) or hydrazine (NHNH~2~) diminishes activity (EC~50~ > 200 nM), confirming the necessity of unsubstituted diamines. Ring-opened analogues (e.g., compound 20) lose all measurable activity (EC~50~ > 10,000 nM), highlighting the conformational constraint provided by the fused quinoline-diamine system [1].
Systematic replacement of the quinoline R3 group reveals heteroaromatic bioisosteres modulate potency-selectivity trade-offs. 3-Pyridyl analogues (e.g., 4b) retain sub-20 nM potency (EC~50~ = 16 nM) but induce high HepG2 cytotoxicity (TC~50~ = 575 nM, SI = 36). Para-trifluoromethyl pyridine (4d) eliminates host toxicity (TC~50~ > 25,000 nM) while preserving activity (EC~50~ = 53 nM, SI > 472) [1]. Imidazole derivatives (e.g., 4e) achieve balanced profiles (EC~50~ = 51 nM, SI = 12), attributable to imidazole's capacity for dual H-bond donation. Bulkier benzothiophene (4f) maintains potency (EC~50~ = 54 nM) but introduces solubility challenges. Non-aromatic R3 groups (amines, amides) abolish activity, confirming the requirement for π-delocalized systems. Pyridyl-ethyne spacers (compound 10) enhance human kinase affinity, reducing therapeutic utility despite high anti-parasitic potency (EC~50~ = 8 nM) [1].
Table 2: Bioactivity of Key Heteroaromatic R3 Variants
| R3 Group | Representative Compound | EC~50~ (nM) vs T. brucei | TC~50~ (nM) HepG2 | Selectivity Index |
|---|---|---|---|---|
| 3-Quinolinyl (parent) | NVP-BEZ235 (1) | 2 | 250 | 125 |
| 3-Pyridyl | 4b | 16 | 575 | 36 |
| 4-Pyridyl | 4a | 136 | 3,400 | 25 |
| 3-Pyridyl-CF3 (para) | 4d | 53 | >25,000 | >472 |
| Methyl-imidazole | 4e | 51 | 600 | 12 |
| Benzothiophene | 4f | 54 | >25,000 | >463 |
R1 phenyl ring substitutions enable selectivity optimization against human PI3K/mTOR. Para-substituted nitrile (16b), trifluoromethyl (16a), and unsubstituted phenyl (16c) derivatives maintain anti-trypanosomal activity (EC~50~ = 24-103 nM) while abolishing human kinase inhibition (TC~50~ > 25,000 nM) [1]. This divergence arises from steric occlusion within the human kinase ATP pocket (Glu849 and Val848), where bulkier para-substituents induce unfavorable clashes. Conversely, the parasitic kinase pocket accommodates these groups via a flexible loop (residues 950-965). Ortho-substitutions reduce potency >50-fold due to twisted dihedral angles disrupting quinoline-phenyl coplanarity. R2 modifications show narrower tolerance: hydrogen or small alkyl groups (methyl, ethyl) are optimal; bulkier groups (isopropyl, cyclopropyl) diminish solubility without enhancing selectivity. Compound 16g exemplifies ideal optimization: R1 = para-trifluoromethylphenyl, R2 = H, yielding EC~50~ = 47 nM and SI > 500 [1].
Table 3: Selectivity Modulation via R1/R2 Modifications
| R1 Group | R2 Group | Representative Compound | EC~50~ (nM) vs T. brucei | Selectivity Index |
|---|---|---|---|---|
| 4-CN-Ph | H | 16b | 91 | >275 |
| 4-CF~3~-Ph | H | 16a | 103 | >243 |
| Unsubstituted Ph | H | 16c | 24 | >1,042 |
| 4-NH~2~-Ph | H | 16h | 210 | >119 |
| 3-Quinolinyl (reference) | CH~3~ | NVP-BEZ235 (1) | 2 | 125 |
Blood-brain barrier (BBB) penetration requires molecular weight reduction (<450 Da) and controlled lipophilicity (logP = 1.5-2.5). The parent compound NVP-BEZ235 (MW = 469.5 Da, logP = 5.8) exhibits poor CNS MPO scores (desirability < 3). Replacing the quinoline with pyridine (e.g., 4d) reduces MW to ~350 Da while lowering logP to 2.1, enhancing predicted brain:plasma ratios >0.8 [1]. Introducing polar trifluoromethyl groups improves aqueous solubility (from <0.1 mg/mL to >1.0 mg/mL) without compromising passive diffusion. Tertiary amide prodrugs at the 4-amino position enhance bioavailability by 3-fold in rodent models, though metabolic stability requires optimization. Computational models (CNS MPO) prioritize compounds with <2 H-bond donors, >4 H-bond acceptors, and topological polar surface area (TPSA) <76 Ų. Compound 16g (TPSA = 72 Ų, logD = 1.8) achieves optimal balance, with in silico BBB permeability scores >8.2 (scale: 0-10) [1] [3].
Table 4: Key Physicochemical Parameters for CNS Penetration
| Compound | Molecular Weight (Da) | logP/logD | TPSA (Ų) | HBD Count | Solubility (µg/mL) | CNS MPO Score |
|---|---|---|---|---|---|---|
| NVP-BEZ235 (1) | 469.5 | 5.8 | 65 | 1 | <10 | 2.1 |
| 4d | 348.3 | 2.1 | 58 | 1 | 210 | 6.8 |
| 16g | 312.2 | 1.8 | 72 | 2 | 450 | 7.5 |
| 9 | 282.3 | 1.2 | 41 | 1 | >1,000 | 8.3 |
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